molecular formula C13H16BrNO2 B5295852 (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone CAS No. 5357-62-0

(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone

Cat. No.: B5295852
CAS No.: 5357-62-0
M. Wt: 298.18 g/mol
InChI Key: CPSKGHZHNQHOEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone typically involves the reaction of 2-bromobenzoyl chloride with 2-(hydroxymethyl)piperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Functionalized piperidines are known for their role as key intermediates in the synthesis of various anticancer agents. The incorporation of a bromine atom can enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer therapies .
  • Antiviral Properties :
    • Similar compounds have shown promise in antiviral applications. The structural modifications in piperidine derivatives can lead to increased efficacy against viral infections, making (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone a candidate for further exploration in antiviral drug development .
  • Neuropharmacology :
    • The piperidine ring is prevalent in many neuroactive compounds. Research into its derivatives has indicated potential applications in treating neurological disorders, such as depression and anxiety disorders, due to their ability to modulate neurotransmitter systems .

Organic Synthesis

  • Building Block for Complex Molecules :
    • This compound can serve as a versatile building block in organic synthesis. Its reactive functional groups allow for further derivatization, facilitating the creation of more complex molecular architectures used in pharmaceuticals and agrochemicals .
  • Synthesis of Piperidine Derivatives :
    • This compound can be utilized in the synthesis of other piperidine derivatives that possess diverse biological activities. The bromine substituent provides a site for nucleophilic substitution reactions, expanding the library of available piperidine-based compounds for research and development .

Case Studies

StudyFocusFindings
Aridoss et al. (2009)Structural AnalysisInvestigated conformational changes in piperidones upon substitution; found that bromoacetylation alters ring conformation significantly, impacting biological activity.
Mukhtar & Wright (2005)Biological ActivityExplored various functionalized piperidines; highlighted their potential as anti-HIV agents due to structural similarities to known antiviral compounds.
Winkler & Holan (1989)Medicinal ChemistryDemonstrated that piperidone derivatives exhibit marked anticancer properties, suggesting similar potential for this compound.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and applications .

Properties

IUPAC Name

(2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-7-2-1-6-11(12)13(17)15-8-4-3-5-10(15)9-16/h1-2,6-7,10,16H,3-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSKGHZHNQHOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345280
Record name (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5357-62-0
Record name (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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